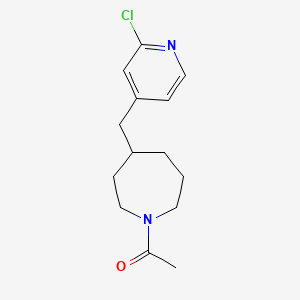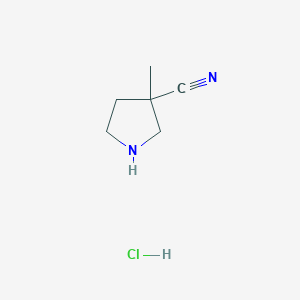
3-Cyano-3-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
3-Cyano-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1205750-61-3 . It has a molecular weight of 146.62 and its IUPAC name is 3-methyl-3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of 3-Cyano-3-methylpyrrolidine hydrochloride involves various methods. One method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with 1.0 M HCl in methanol . Another method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with HCl (4M in dioxane) .Molecular Structure Analysis
The molecular formula of 3-Cyano-3-methylpyrrolidine hydrochloride is C6H11ClN2 . The InChI code is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis
3-Cyano-3-methylpyrrolidine hydrochloride is a solid at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Methylpyrrolidines
A novel protocol for preparing 3-amino-2-methylpyrrolidines involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines towards 2-(2-hydroxyethyl)-3-methylaziridines. This process leads to ring expansion, forming 3-bromopyrrolidines, 3-azidopyrrolidines, and ultimately 3-amino-2-methylpyrrolidines. This method represents a new formal synthesis approach for the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Asymmetric Synthesis for HCV Polymerase Inhibition
An asymmetric synthesis of a highly substituted N-acylpyrrolidine, effective for multi-kilogram scale production, involves a [3+2] cycloaddition of methyl acrylate and an imino ester derived from l-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde. This process is key for constructing the three stereocenters essential for the target compound, which is significant for inhibiting HCV polymerase (Armel et al., 2008).
Synthesis of 3-Hydroxypyrrolidine Hydrochloride
(S)-3-Hydroxypyrrolidine hydrochloride synthesis from (S)-4-amino-2-hydroxybutyric acid involves silanization and cyclization, followed by reduction and formation of hydrochloride salt. The process focuses on optimizing various factors like the reducing agent, molar ratio, solvent, and reaction time to enhance the overall yield, emphasizing cost-efficiency and simplicity (Li Zi-cheng, 2009).
Electrolytic Partial Fluorination of Organic Compounds
Anodic fluorination of 2-cyano-1-methylpyrrole provides compounds that underwent successful hydrolysis to form isolable products. This methodology represents the first report of successful anodic fluorination of a pyrrole derivative, highlighting its potential for creating specific fluorinated organic compounds (Tajima, Ishii, & Fuchigami, 2001).
Safety and Hazards
The safety information for 3-Cyano-3-methylpyrrolidine hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVYVXESIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3-methylpyrrolidine hydrochloride | |
CAS RN |
1205750-61-3 | |
| Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

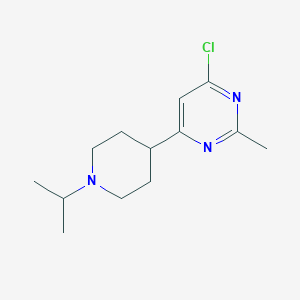
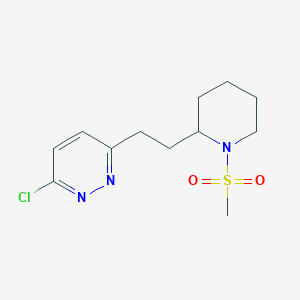





![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)
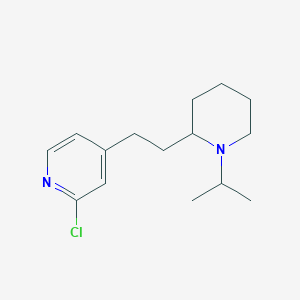
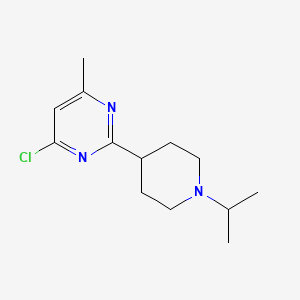
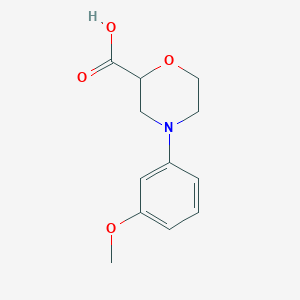
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)
